molecular formula C6H9N3O3 B14784017 (1-Ethyl-5-nitro-pyrazol-4-yl)methanol

(1-Ethyl-5-nitro-pyrazol-4-yl)methanol

Cat. No.: B14784017
M. Wt: 171.15 g/mol
InChI Key: DCYQAUFOFKQRBG-UHFFFAOYSA-N
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Description

(1-Ethyl-5-nitro-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C6H9N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-5-nitro-pyrazol-4-yl)methanol typically involves the nitration of ethylpyrazole followed by reduction and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-5-nitro-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (1-Ethyl-5-nitro-pyrazol-4-yl)aldehyde, while reduction can produce (1-Ethyl-5-amino-pyrazol-4-yl)methanol .

Scientific Research Applications

(1-Ethyl-5-nitro-pyrazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Ethyl-5-nitro-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an enzyme inhibitor or a signaling molecule .

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-3-nitro-pyrazol-4-yl)methanol
  • (1-Methyl-5-nitro-pyrazol-4-yl)methanol
  • (1-Ethyl-5-nitro-pyrazol-3-yl)methanol

Uniqueness

(1-Ethyl-5-nitro-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

(1-ethyl-5-nitropyrazol-4-yl)methanol

InChI

InChI=1S/C6H9N3O3/c1-2-8-6(9(11)12)5(4-10)3-7-8/h3,10H,2,4H2,1H3

InChI Key

DCYQAUFOFKQRBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CO)[N+](=O)[O-]

Origin of Product

United States

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